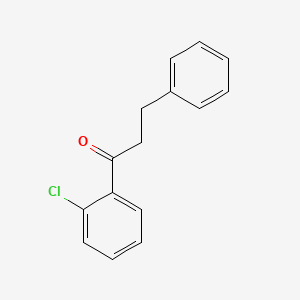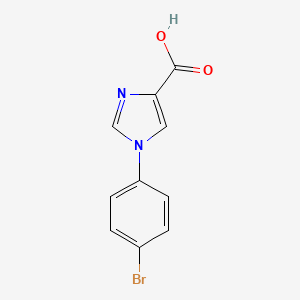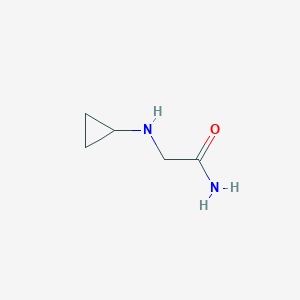
2'-Chloro-3-phenylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various catalytic and reactive processes. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages, producing tetraarylethanes and diaryl isochromanones . This suggests that palladium-catalyzed reactions could potentially be applied to the synthesis of 2'-Chloro-3-phenylpropiophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2'-Chloro-3-phenylpropiophenone can be determined using various spectroscopic techniques. For example, the structure of chlorinated 2-phenoxyphenols was elucidated using NMR and GC-MS . These methods could be applied to determine the structure of 2'-Chloro-3-phenylpropiophenone as well.
Chemical Reactions Analysis
Chemical reactions involving chloro and phenyl groups can be complex. The stereoselectivities in the phenyl-rearrangement of 2-chloropropiophenone, for instance, indicate that such rearrangements can be influenced by catalysts like AgBF4 and by photoirradiation, leading to different stereoisomers . This information could be relevant when considering the reactivity of the chloro and phenyl groups in 2'-Chloro-3-phenylpropiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2'-Chloro-3-phenylpropiophenone can be inferred from studies on similar molecules. For example, the Schiff base derived from the condensation of 2,6-diformyl-4-methylphenol shows specific magnetic and electrochemical behaviors . Although not directly related, such studies provide a framework for understanding how the introduction of chloro and phenyl groups might affect the properties of 2'-Chloro-3-phenylpropiophenone.
Scientific Research Applications
Antiarrhythmic Activity
2'-Chloro-3-phenylpropiophenone derivatives, including those similar to 2'-Diethylaminoethoxy-3-phenylpropiophenone hydrochloride (I) (Dialicor or Etafone) and its analogs, have shown antiarrhythmic, spasmolytic, and local-anesthetic activities. The synthesis and study of these analogs have focused on modifications to enhance their pharmacological efficacy, particularly in preventing aconitine-induced arrhythmias. This research underlines the potential of 2'-Chloro-3-phenylpropiophenone derivatives in developing new antiarrhythmic agents (Nikolaevskii et al., 1989).
Palladium-Catalyzed Arylation
Research has explored the palladium-catalyzed reaction of 2'-Chloro-3-phenylpropiophenone derivatives with aryl bromides, leading to a unique multiple arylation process. This process involves successive C-C and C-H bond cleavages, resulting in the synthesis of complex organic molecules like 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are crucial for the development of new synthetic pathways in organic chemistry and pharmaceutical synthesis (Wakui et al., 2004).
Enantioselective Synthesis
The asymmetric reduction of chlorinated propiophenone derivatives, like 3-chloropropiophenone, to (S)-3-chloro-1-phenylpropanol using immobilized microorganisms such as Saccharomyces cerevisiae demonstrates the relevance of 2'-Chloro-3-phenylpropiophenone in enantioselective synthesis. This approach is particularly significant in the pharmaceutical industry for producing chiral precursors to various antidepressants, showcasing the compound's utility in medicinal chemistry (Yang et al., 2009).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBPLXKYCMXYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643984 |
Source


|
| Record name | 1-(2-Chlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-phenylpropiophenone | |
CAS RN |
898764-45-9 |
Source


|
| Record name | 1-(2-Chlorophenyl)-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














